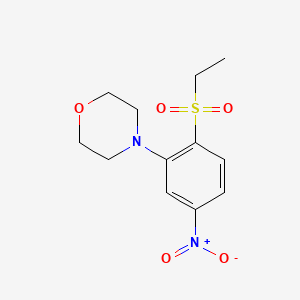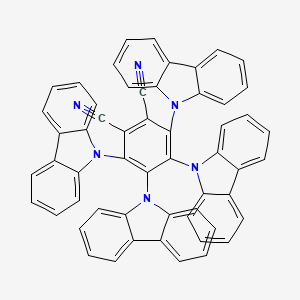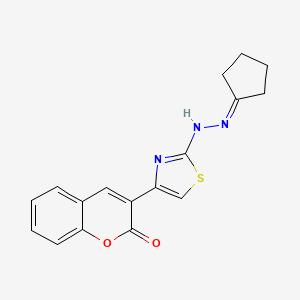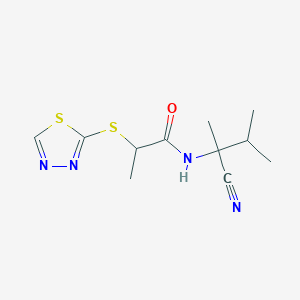![molecular formula C16H12ClN3O4S B2724008 4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-48-4](/img/structure/B2724008.png)
4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves combining thiazole and sulfonamide groups. Specifically, it is derived from N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide . The synthetic route may include Friedel-Craft acylation or other methods .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide consists of a benzene ring with a chloro substituent, an oxadiazole ring, and a sulfonamide group. The 3D structure can be visualized using molecular modeling tools .
Chemical Reactions Analysis
This compound exhibits antibacterial activity. When complexed with the cell-penetrating peptide octaarginine, it displays potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity. The mode of action of the drug-peptide complex is distinct and not a simple sum of its components .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Activity
The compound and its derivatives have been synthesized and characterized, exhibiting significant biological activities. For example, derivatives of 1,3,4-oxadiazole-2-thiones have shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. These findings suggest potential applications in developing antibacterial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).
Anticancer Agents
The synthesis of indapamide derivatives, including those related to the core structure of interest, has demonstrated proapoptotic activity in melanoma cell lines, indicating potential as anticancer agents. Specifically, some compounds showed significant inhibition of melanoma cancer cell line MDA–MB-435 growth, highlighting the therapeutic potential in oncology (Ö. Yılmaz et al., 2015).
Antitubercular Activity
New N-amide derivatives have been evaluated for antitubercular activity, demonstrating promising results against Mycobacterium tuberculosis. One derivative in particular showed a significant minimum inhibitory concentration (MIC), indicating a potential pathway for new antitubercular drugs (N. Nayak et al., 2016).
RET Kinase Inhibition for Cancer Therapy
Novel 4-chloro-benzamides derivatives have been evaluated as RET kinase inhibitors, a target for cancer therapy. These compounds showed moderate to high potency, indicating their potential as lead compounds in the development of new cancer therapies (Mei Han et al., 2016).
Nematicidal Activity
Recent research on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed good nematocidal activity against Bursaphelenchus xylophilus. This suggests potential applications in agriculture for controlling nematode pests (Dan Liu et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-8-4-11(5-9-13)15-19-20-16(24-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZRZXCPBXZVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2723930.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2723933.png)
![3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine](/img/structure/B2723937.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2723939.png)

![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)